![molecular formula C14H20N6O4S B2908520 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034371-58-7](/img/structure/B2908520.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been identified for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met can be used in the treatment of various cancers, making this compound a valuable asset in oncological research.
Neuropharmacology: GABA A Modulation
Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . This receptor is implicated in numerous neurological disorders, and modulating its activity can have therapeutic benefits for conditions such as anxiety, epilepsy, and insomnia.
Polymer Science: Solar Cell Components
The triazole-fused pyridazine rings within this compound’s structure have been incorporated into polymers used in solar cells . These polymers can improve the efficiency and durability of solar cells, contributing to the advancement of renewable energy technologies.
Enzyme Inhibition: BACE-1 Inhibition
The compound has demonstrated potential as an inhibitor of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are thus of significant interest for the development of Alzheimer’s treatments.
Fluorescent Probes
Due to the unique electronic properties of the triazole and pyridazine rings, this compound can be utilized as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for imaging and tracking biological processes in real-time.
Energetic Materials
Related compounds with triazolo[4,3-b]pyridazine structures have been explored for use in energetic materials . These materials are critical for various applications, including explosives, propellants, and pyrotechnics. The compound’s structural features may contribute to the development of new energetic materials with improved performance and safety profiles.
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-24-13-4-3-11-16-17-12(20(11)18-13)9-15-14(21)10-5-7-19(8-6-10)25(2,22)23/h3-4,10H,5-9H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQMDNNFDIYQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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